molecular formula C7H9BO3 B2878762 4-(Methoxy-d3)phenylboronic acid CAS No. 1398503-83-7

4-(Methoxy-d3)phenylboronic acid

Cat. No.: B2878762
CAS No.: 1398503-83-7
M. Wt: 154.97
InChI Key: VOAAEKKFGLPLLU-FIBGUPNXSA-N
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Description

Chemical Reactions Analysis

Phenylboronic acid, a related compound, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction, where phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .


Physical and Chemical Properties Analysis

4-Methoxyphenylboronic acid, a similar compound, has a molecular weight of 151.96 , a density of 1.2±0.1 g/cm3 , a boiling point of 306.8±44.0 °C at 760 mmHg , and a melting point of 204-206 °C (lit.) .

Scientific Research Applications

Supramolecular Chemistry

4-(Methoxy-d3)phenylboronic acid is used in designing and synthesizing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and the boronic acid group, which can result in centrosymmetric cyclic hydrogen bonding dimers in crystal structures (Pedireddi & Seethalekshmi, 2004).

Molecular Recognition

The compound plays a crucial role in molecular recognition and chemosensing, especially in the formation of intramolecular N-B dative bonds and solvent insertion, which are pivotal for recognizing physiologically important substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines (Zhu et al., 2006).

Organic Synthesis

In organic synthesis, phenylboronic acids are highlighted for their role as synthetic intermediates in reactions like the Suzuki-Miyaura coupling, which is critical for the synthesis of various inhibitors of serine proteases. Studies have optimized the geometry and investigated the vibrational, electronic, and molecular docking properties of related compounds (Tanış et al., 2020).

Material Science

This compound derivatives have been utilized in the development of materials for corrosion control of mild steel in acidic mediums, highlighting their potential in industrial applications to prevent material degradation (Bentiss et al., 2009).

Sensor Technology

This compound is instrumental in the development of sensors, particularly for the amplified detection of saccharides. The electrochemical properties of boronic acid derivatives allow for significant advancements in sensing technologies, enabling the detection of saccharides in neutral water, which is crucial for biomedical applications (Li et al., 2014).

Safety and Hazards

4-Methoxyphenylboronic acid, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[4-(trideuteriomethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAEKKFGLPLLU-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)B(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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